molecular formula C16H26BNO2S B599275 5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester CAS No. 1218790-44-3

5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester

Cat. No. B599275
M. Wt: 307.259
InChI Key: KDPVLCCGXRCQCV-UHFFFAOYSA-N
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Description

5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester is an organic compound with the CAS Number: 1218790-44-3 . It is a part of the Thermo Scientific Chemicals brand product portfolio . The molecular weight of this compound is 308.27 .


Chemical Reactions Analysis

Boronic esters, including this compound, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is highly valuable in organic synthesis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 308.27 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.

Scientific Research Applications

Analysis of Highly Reactive Pinacolboronate Esters

Pinacolboronate esters, including 5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester, are crucial in Suzuki coupling reactions, pivotal for connecting organic blocks in complex molecule synthesis. These esters present analytical challenges due to their rapid hydrolysis into boronic acids, complicating purity analysis through standard chromatographic methods. Innovative approaches using non-aqueous, aprotic diluents and highly basic mobile phases were developed to stabilize and adequately solubilize these esters for analysis, showcasing the adaptability required to work with such reactive compounds (Zhong et al., 2012).

Synthesis of π-Conjugated Polymers

The Suzuki-Miyaura coupling polymerization technique employs dibromoarene and arylenediboronic acid (ester) with a Pd catalyst, enabling the synthesis of high-molecular-weight π-conjugated polymers featuring boronic acid (ester) moieties at both ends. This method contradicts Flory's principle by using unstoichiometric polycondensation, demonstrating the versatility of pinacolboronate esters in polymer chemistry (Nojima et al., 2016).

Catalyst Systems for Polymer Synthesis

A novel catalyst system based on Pd (0) and a phosphine-based bulky ligand has shown high efficiency in synthesizing thiophene-containing conjugated polymers using thiophene boronic acid pinacol ester as a monomer. This system facilitates the production of high molecular weight polymers with lower catalyst loading and shorter reaction times, highlighting the compound's role in advancing polymer synthesis technologies (Liu et al., 2021).

Photoinduced Borylation

A metal- and additive-free photoinduced borylation method converts haloarenes directly to boronic acids and esters without the need for expensive and toxic metal catalysts. This environmentally friendly approach simplifies the synthesis of boronic esters, including potentially those similar to 5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester, broadening the applications in organic synthesis, catalysis, and drug discovery (Mfuh et al., 2017).

properties

IUPAC Name

1-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO2S/c1-15(2)16(3,4)20-17(19-15)14-9-8-13(21-14)12-18-10-6-5-7-11-18/h8-9H,5-7,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPVLCCGXRCQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675330
Record name 1-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)piperidine

CAS RN

1218790-44-3
Record name 1-[[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}piperidine
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